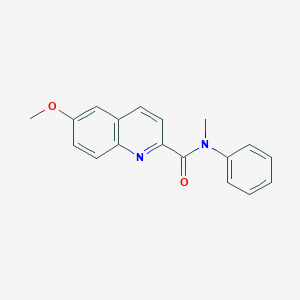
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide, also known as PQ-10, is a chemical compound that belongs to the quinoline family. It has been found to have potential applications in scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is not fully understood. However, it has been suggested that 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide may bind to metal ions and form complexes that can interact with biological molecules such as proteins and DNA.
Biochemical and Physiological Effects:
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is its fluorescent properties, which make it a useful probe for the detection of metal ions. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the use of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide in scientific research. One direction is the development of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide-based metal complexes for use in catalysis and other applications. Another direction is the investigation of the anti-tumor and anti-inflammatory properties of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide and its potential use as a therapeutic agent. Additionally, the development of new synthesis methods for 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide could lead to improved yields and lower costs.
Métodos De Síntesis
The synthesis of 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide involves a multi-step process. The first step involves the reaction of 2-aminobenzonitrile with dimethylformamide dimethyl acetal to form 2-(dimethylamino)benzonitrile. The second step involves the reaction of 2-(dimethylamino)benzonitrile with 6-methoxy-1-tetralone in the presence of sodium hydride to form 6-methoxy-2-(2-(dimethylamino)phenyl)quinoline. The final step involves the reaction of 6-methoxy-2-(2-(dimethylamino)phenyl)quinoline with chloroacetyl chloride to form 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide.
Aplicaciones Científicas De Investigación
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have potential applications in scientific research. It has been used as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been used as a ligand for the synthesis of metal complexes. Additionally, 6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide has been found to have anti-tumor and anti-inflammatory properties.
Propiedades
IUPAC Name |
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-20(14-6-4-3-5-7-14)18(21)17-10-8-13-12-15(22-2)9-11-16(13)19-17/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFOKIZWUOGLDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=NC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-N-methyl-N-phenylquinoline-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
![N-[4-(2-cyanopropan-2-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B7540340.png)
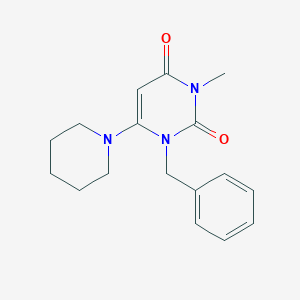
![N-[(4-ethylphenyl)methyl]-2-(3-oxo-1,4-benzothiazin-4-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B7540346.png)
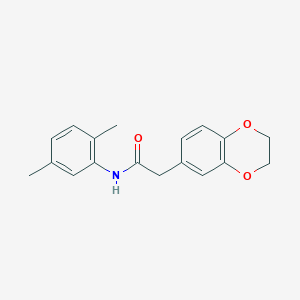
![N-[2-(dimethylamino)-2-phenylethyl]-6-methyl-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide](/img/structure/B7540360.png)


![(4-Oxo-3-phenoxychromen-7-yl) 3-phenyl-2-[(2-phenylacetyl)amino]propanoate](/img/structure/B7540381.png)
![4-[1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carbonyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7540389.png)
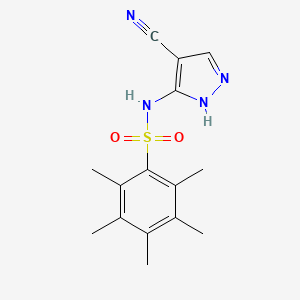
![[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl] 2-(benzenesulfonamido)-4-methylsulfanylbutanoate](/img/structure/B7540395.png)
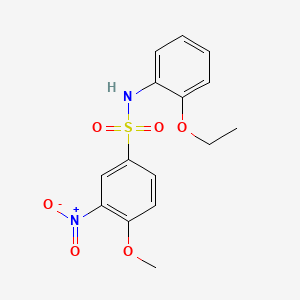
![2-[2-(4-acetyl-3,5-dimethyl-1H-pyrrol-2-yl)-2-oxoethyl]sulfanyl-3-(3,5-dimethylphenyl)quinazolin-4-one](/img/structure/B7540433.png)